Ethyl 5-amino-1H-indole-2-carboxylate

Catalog No.
S1900564
CAS No.
71086-99-2
M.F
C11H12N2O2
M. Wt
204.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 5-amino-1H-indole-2-carboxylate

CAS Number

71086-99-2

Product Name

Ethyl 5-amino-1H-indole-2-carboxylate

IUPAC Name

ethyl 5-amino-1H-indole-2-carboxylate

Molecular Formula

C11H12N2O2

Molecular Weight

204.22 g/mol

InChI

InChI=1S/C11H12N2O2/c1-2-15-11(14)10-6-7-5-8(12)3-4-9(7)13-10/h3-6,13H,2,12H2,1H3

InChI Key

WCGCOZXVVVIAEF-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CC2=C(N1)C=CC(=C2)N

Canonical SMILES

CCOC(=O)C1=CC2=C(N1)C=CC(=C2)N

Ethyl 5-amino-1H-indole-2-carboxylate is a chemical compound with the molecular formula C₁₁H₁₂N₂O₂ and a molecular weight of 204.23 g/mol. It features an indole ring structure, which is known for its significance in various biological activities. This compound is characterized by the presence of an amino group at the 5-position and an ethyl ester at the 2-position of the indole ring, making it a derivative of 1H-indole-2-carboxylic acid. The compound is typically a white to light yellow solid and is soluble in organic solvents like ethanol and dimethyl sulfoxide .

Due to its functional groups:

  • Acylation: The amino group can be acylated, allowing for the introduction of different acyl groups .
  • Alkylation: The amino group can also undergo alkylation reactions, facilitating the synthesis of more complex derivatives .
  • Reduction: The nitro group can be reduced to an amino group, enhancing its biological activity .

The compound has shown potential biological activities, particularly in pharmacology. Structure-activity relationship studies indicate that derivatives of indole-2-carboxylic acids, including ethyl 5-amino-1H-indole-2-carboxylate, exhibit significant activity at cannabinoid receptors, specifically the CB1 receptor . This suggests potential applications in pain management and neurological disorders. Additionally, compounds with similar structures have been explored for their anticancer properties .

Several methods exist for synthesizing ethyl 5-amino-1H-indole-2-carboxylate:

  • Reduction of Nitro Compounds: Ethyl 5-nitroindole-2-carboxylate can be reduced using ammonium formate and palladium on carbon as a catalyst under reflux conditions to yield ethyl 5-amino-1H-indole-2-carboxylate .
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    # Example reactionEthyl 5-nitroindole-2-carboxylate + NH4COOH + Pd/C → Ethyl 5-amino-1H-indole-2-carboxylate
  • Direct Amination: Starting from ethyl 5-chloroindole-2-carboxylate, amination with ammonia or amines under appropriate conditions can yield the desired compound .

Ethyl 5-amino-1H-indole-2-carboxylate has several applications:

  • Pharmaceutical Development: Its activity at cannabinoid receptors makes it a candidate for developing new analgesics or treatments for neurological conditions.
  • Chemical Research: It serves as an intermediate in synthesizing more complex indole derivatives used in drug discovery.

Studies have indicated that ethyl 5-amino-1H-indole-2-carboxylate interacts with various biological targets, particularly cannabinoid receptors. These interactions are crucial for understanding its pharmacological potential and optimizing its structure for enhanced efficacy and selectivity . Furthermore, ongoing research aims to elucidate its interactions with other molecular targets that may contribute to its therapeutic effects.

Several compounds exhibit structural similarities to ethyl 5-amino-1H-indole-2-carboxylate. Here are a few notable examples:

Compound NameStructure FeaturesUnique Aspects
Ethyl 5-fluoro-1H-indole-2-carboxylateFluorine substitution at the 5-positionPotentially altered pharmacokinetics due to fluorine
Ethyl 5-chloro-1H-indole-2-carboxylateChlorine substitution at the 5-positionDifferent receptor binding profiles compared to amino derivatives
Ethyl 6-amino-1H-indole-2-carboxylateAmino group at the 6-positionMay exhibit different biological activities

The uniqueness of ethyl 5-amino-1H-indole-2-carboxylate lies in its specific amino substitution pattern combined with the ethoxy group, which enhances its solubility and bioavailability compared to other derivatives.

Indole-2-carboxylates have been pivotal in organic chemistry since the 19th century, with roots in dye chemistry. The isolation of indole from indigo dye via oleum treatment marked the beginning of systematic studies on this heterocyclic framework. Adolf von Baeyer’s 1866 reduction of oxindole to indole laid foundational insights into indole derivatives. By the 1930s, indole chemistry expanded into pharmaceuticals, with discoveries such as serotonin (a neurotransmitter) and auxin (a plant hormone) highlighting its biological relevance.

The introduction of carboxylic acid groups at the indole C2 position, as seen in indole-2-carboxylic acid, enabled chelation with metal ions—a property later exploited in drug design. Ethyl ester derivatives, including ethyl 5-amino-1H-indole-2-carboxylate, emerged as synthetically flexible intermediates, combining the reactivity of the indole nucleus with the stability of ester groups.

Significance of Ethyl 5-Amino-1H-Indole-2-Carboxylate in Modern Chemistry

Ethyl 5-amino-1H-indole-2-carboxylate (CAS: 71086-99-2) is a structurally unique molecule characterized by:

  • Molecular formula: C$${11}$$H$${12}$$N$${2}$$O$${2}$$
  • Functional groups: An ethyl ester at C2 and an amino group at C5
  • Key properties:
    • Molecular weight: 204.23 g/mol
    • Solubility: Insoluble in water; soluble in dimethyl sulfoxide and methanol

This compound serves as a critical intermediate in synthesizing bioactive molecules. Its amino group enables functionalization via nucleophilic substitution, while the ester group facilitates hydrolysis to carboxylic acids for metal chelation.

Current Research Landscape and Applications

Recent studies highlight ethyl 5-amino-1H-indole-2-carboxylate’s role in antiviral drug development. For example:

  • HIV-1 integrase inhibition: Derivatives of this scaffold exhibit low micromolar IC$$_{50}$$ values by chelating Mg$$^{2+}$$ ions in the integrase active site.
  • Structure-activity relationships (SAR):
    • C5 amino group: Essential for hydrogen bonding with viral DNA.
    • C2 ester: Hydrolyzable to a carboxylate for metal ion coordination.
    • C6 halogenation: Enhances π-π stacking with hydrophobic pockets.

Table 1: Key Derivatives and Their Inhibitory Effects

CompoundModificationIC$$_{50}$$ (μM)Target
3C6-bromophenyl8.68HIV-1 integrase
17aC6-fluorophenyl3.11HIV-1 integrase
20aC3-branched alkyl0.13HIV-1 integrase

Data sourced from

Beyond virology, this scaffold is utilized in:

  • Anticancer agents: As a precursor to Smac mimetics targeting XIAP proteins.
  • Kinase inhibitors: Modifications at C5 yield compounds with antiangiogenic effects.

Synthetic Methodologies and Structural Insights

Synthesis Routes

Ethyl 5-amino-1H-indole-2-carboxylate is typically synthesized via nitro group reduction:

  • Starting material: Ethyl 5-nitroindole-2-carboxylate.
  • Reduction: Catalytic hydrogenation (H$$2$$, Pd/C) or transfer hydrogenation (NH$$4$$HCO$$_2$$, Pd/C).
  • Yield: Up to 77–100% under optimized conditions.

Scheme 1: Representative Synthesis

Ethyl 5-nitroindole-2-carboxylate      → (H₂, Pd/C, MeOH)  Ethyl 5-amino-1H-indole-2-carboxylate  

Structural and Mechanistic Analysis

X-ray crystallography and molecular docking reveal:

  • Metal chelation: The C2 carboxylate interacts with Mg$$^{2+}$$ in HIV integrase.
  • Hydrophobic interactions: C6 aryl groups bind to residues like Tyr143 and Asn117.
  • Hydrogen bonding: The C5 amino group stabilizes viral DNA contacts.

Ethyl 5-amino-1H-indole-2-carboxylate exhibits a complex molecular architecture centered around the indole heterocyclic system. The compound possesses the molecular formula C₁₁H₁₂N₂O₂ with a molecular weight of 204.22 g/mol [1]. The structure consists of a bicyclic indole framework comprising a six-membered benzene ring fused to a five-membered pyrrole ring, with specific functional group substitutions that define its chemical behavior.

The indole core structure provides the fundamental scaffold, with the amino group positioned at the 5-position of the benzene ring and an ethyl carboxylate ester group attached at the 2-position of the pyrrole ring [1]. The compound exhibits a planar indole ring system with the carboxylate ester group maintaining coplanarity with the heterocyclic core. The ethyl ester chain introduces conformational flexibility through rotation around the C-O and C-C bonds, allowing for multiple stable conformations.

According to computational analysis, the compound has a topological polar surface area of 68.1 Ų and three rotatable bonds, contributing to its conformational diversity [2]. The presence of two hydrogen bond donor sites and three hydrogen bond acceptor sites indicates significant potential for intermolecular interactions [2]. The calculated partition coefficient (XLogP3) of 2.5 suggests moderate lipophilicity, which influences its solubility profile and biological distribution properties [2].

The molecular geometry displays characteristic features of indole derivatives, with the C3-C3a bond length and the nitrogen atom positioning within the five-membered ring following standard indole structural parameters. The amino group at position 5 adopts a pyramidal geometry with sp³ hybridization, while the carboxylate carbon maintains sp² hybridization consistent with ester functionality.

Physical Properties

Appearance and Organoleptic Characteristics

Ethyl 5-amino-1H-indole-2-carboxylate typically appears as a white to off-white crystalline solid at room temperature [3]. The compound exhibits a characteristic appearance consistent with many indole derivatives, presenting as a fine powder or crystalline material depending on the preparation method and purification conditions. Related fluoroindole derivatives have been reported to appear as solid materials with similar physical characteristics [4].

The compound possesses a melting point range of 126-127°C, which is characteristic of moderately stable organic compounds with significant intermolecular hydrogen bonding [3]. This melting point indicates good thermal stability under normal laboratory conditions and suggests the presence of strong intermolecular interactions arising from the amino group and carboxylate functionality.

The compound's appearance may vary slightly depending on purity and crystallization conditions, with high-purity samples typically displaying a more uniform white color and regular crystal morphology. Commercial samples are generally specified at purities of 95-98% [5], which contributes to consistent physical appearance and properties.

Solubility Profile and Parameters

The solubility characteristics of Ethyl 5-amino-1H-indole-2-carboxylate are influenced by its molecular structure, particularly the presence of both hydrophilic and lipophilic functional groups. The compound demonstrates solubility in organic solvents, particularly those capable of hydrogen bonding interactions. Related indole derivatives show solubility in ethanol, dichloromethane, and other polar organic solvents [4].

The calculated XLogP3 value of 2.5 indicates moderate lipophilicity, suggesting limited water solubility but good solubility in moderately polar organic solvents [2]. The presence of the amino group and carboxylate ester provides sites for hydrogen bonding with protic solvents, enhancing solubility in alcohols and similar polar solvents.

The compound's solubility profile is further influenced by its ability to form hydrogen bonds through both the amino group as a donor and the carbonyl oxygen as an acceptor. This dual functionality typically results in enhanced solubility in polar aprotic solvents such as dimethylformamide and dimethyl sulfoxide compared to purely hydrocarbon solvents.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance spectroscopy provides definitive structural identification for Ethyl 5-amino-1H-indole-2-carboxylate through characteristic chemical shifts and coupling patterns. The ¹H NMR spectrum displays several distinctive regions that confirm the molecular structure and substitution pattern.

In the aromatic region, the indole ring protons appear as multiple signals between 6.5-7.5 ppm, with the indole NH proton typically appearing as a broad singlet around 8-9 ppm [8]. The 3-position proton of the indole ring exhibits a characteristic singlet around 7.0-7.5 ppm, which is diagnostic for 2-substituted indoles. The amino group protons appear as a broad signal, often exchangeable with deuterium oxide.

The ethyl ester portion displays characteristic multipicity patterns, with the OCH₂ protons appearing as a quartet around 4.3-4.5 ppm due to coupling with the methyl group, while the terminal CH₃ group appears as a triplet around 1.3-1.5 ppm [8]. These coupling patterns and chemical shifts are consistent with ethyl ester functionality attached to an aromatic carboxylate.

¹³C NMR spectroscopy reveals the carbonyl carbon of the ester group at approximately 160-165 ppm, characteristic of aromatic carboxylate esters [8]. The aromatic carbons appear in the 100-140 ppm region, with the quaternary carbons showing distinct chemical shifts that allow for complete structural assignment. The ethoxy carbons appear at typical aliphatic chemical shifts around 14-62 ppm.

Infrared (IR) Spectroscopy

Infrared spectroscopy provides functional group identification through characteristic absorption frequencies. The IR spectrum of Ethyl 5-amino-1H-indole-2-carboxylate exhibits several diagnostic absorption bands that confirm the presence of key functional groups.

The amino group displays characteristic N-H stretching vibrations, typically appearing as medium to strong absorptions in the 3300-3500 cm⁻¹ region [9]. These bands may appear as doublets due to symmetric and asymmetric stretching modes of the primary amino group. The indole N-H stretch typically appears as a broad absorption around 3200-3400 cm⁻¹.

The carboxylate ester functionality is characterized by a strong C=O stretching absorption around 1650-1700 cm⁻¹ [10] [11]. For indole-2-carboxylate esters, this carbonyl stretch typically appears at approximately 1680-1690 cm⁻¹, reflecting the conjugation with the aromatic system. The C-O stretching vibrations of the ester group appear in the 1200-1300 cm⁻¹ region.

Aromatic C=C stretching vibrations appear as multiple bands in the 1450-1600 cm⁻¹ region, while C-H stretching modes of the aromatic system appear in the 3000-3100 cm⁻¹ region. The aliphatic C-H stretching modes from the ethyl group appear at slightly lower frequencies around 2900-3000 cm⁻¹.

Mass Spectrometry (MS) Analysis

Mass spectrometry provides molecular weight confirmation and fragmentation patterns characteristic of indole carboxylate derivatives. The molecular ion peak appears at m/z 204, corresponding to the molecular formula C₁₁H₁₂N₂O₂ [1].

Fragmentation patterns typically involve loss of the ethyl ester group, generating fragment ions at m/z 176 corresponding to the loss of ethyl (C₂H₄, 28 mass units) or ethoxy groups (C₂H₅O, 45 mass units) [12]. Further fragmentation may involve loss of the entire ethoxycarbonyl group (COOEt, 73 mass units), yielding a base peak at m/z 131 corresponding to the 5-aminoindole fragment.

Additional characteristic fragmentations include loss of the amino group (NH₂, 16 mass units) and formation of indole-related fragments around m/z 117, corresponding to the parent indole structure [13]. The presence of the amino group can lead to characteristic rearrangement reactions during electron impact ionization, producing fragment ions that are diagnostic for aminoindole derivatives.

High-resolution mass spectrometry confirms the exact molecular formula, with the calculated exact mass of 204.089877630 Da [2] providing accurate molecular weight determination for structural confirmation.

UV-Visible Spectroscopy

UV-Visible spectroscopy reveals the electronic transitions characteristic of the indole chromophore system. The compound exhibits absorption bands arising from π→π* transitions within the aromatic system, with the amino group providing additional electronic effects.

The indole ring system typically shows absorption maxima around 250-280 nm, corresponding to the characteristic indole π→π* transitions [14]. The presence of the amino group at position 5 introduces an electron-donating effect that can shift these absorption bands to longer wavelengths compared to unsubstituted indole. This bathochromic shift is characteristic of amino-substituted aromatic systems.

The carboxylate ester group at position 2 provides additional conjugation with the indole π-system, potentially affecting the electronic transitions and absorption characteristics. The compound may exhibit solvatochromic behavior, with absorption maxima shifting depending on solvent polarity due to differential stabilization of ground and excited states.

The extinction coefficients for these transitions are typical of aromatic heterocycles, with values generally in the range of 10³-10⁴ M⁻¹cm⁻¹. The specific absorption characteristics can be influenced by solvent effects and pH, particularly due to the basic nature of the amino group.

Chemical Reactivity

Functional Group Reactivity

Ethyl 5-amino-1H-indole-2-carboxylate exhibits diverse reactivity patterns arising from its multiple functional groups. The amino group at position 5 serves as a nucleophilic center, capable of participating in various substitution and condensation reactions. This primary amino group can undergo acylation reactions with acid chlorides or anhydrides to form amides, as demonstrated in the synthesis of sulfonamide derivatives [14].

The amino group demonstrates characteristic reactivity toward electrophilic reagents, including alkyl halides for N-alkylation reactions and carbonyl compounds for imine formation. The electron-donating nature of the amino group activates the indole ring toward electrophilic aromatic substitution, particularly at positions 3 and 7 of the indole core [15].

The ethyl ester functionality provides sites for nucleophilic attack, allowing for hydrolysis to the corresponding carboxylic acid under basic or acidic conditions [16]. This ester group can also participate in transesterification reactions and reduction to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

The indole ring system exhibits characteristic reactivity patterns, with position 3 being the most reactive site for electrophilic substitution due to the electron-rich nature of the pyrrole ring. The presence of the carboxylate group at position 2 can influence the regioselectivity of subsequent reactions through electronic and steric effects.

Metal Chelation Properties

The molecular structure of Ethyl 5-amino-1H-indole-2-carboxylate provides multiple sites for metal coordination, particularly through the amino nitrogen and carboxylate oxygen atoms. Indole-2-carboxylic acid derivatives have been demonstrated to possess metal chelation properties, with the ability to coordinate with divalent metal ions such as magnesium [17].

The amino group at position 5 can serve as a coordination site for metal ions, particularly those with affinity for nitrogen donors. The lone pair of electrons on the amino nitrogen provides a Lewis base site for coordination with electron-deficient metal centers. This coordination can significantly influence the electronic properties and reactivity of the compound.

The carboxylate ester group, while less likely to directly coordinate in its ester form, can potentially coordinate after hydrolysis to the carboxylic acid. The resulting carboxylate anion serves as an excellent ligand for metal coordination, often forming stable chelate complexes with transition metals.

Studies on related indole-2-carboxylic acid derivatives have shown that these compounds can effectively chelate with metal ions present in enzyme active sites, as demonstrated in integrase inhibition studies where the indole nucleus chelates with two magnesium ions [17]. This chelation capability suggests potential applications in medicinal chemistry and materials science.

Acid-Base Behavior

The acid-base properties of Ethyl 5-amino-1H-indole-2-carboxylate are dominated by the amino group, which exhibits basic character due to the lone pair of electrons on nitrogen. The predicted pKa value of approximately 15.41±0.30 indicates weak basicity under normal conditions [3].

The amino group can be protonated under acidic conditions, forming the corresponding ammonium salt. This protonation significantly affects the compound's solubility, particularly in aqueous solutions, where the protonated form shows enhanced water solubility due to ionic character. The formation of hydrochloride salts is common for amino-containing compounds, as evidenced by the existence of the hydrochloride salt form [18] [7].

The indole NH group exhibits weak acidic character, typical of pyrrole-type nitrogens, with a pKa around 16-17. Under strongly basic conditions, deprotonation can occur, generating an anion that may participate in different reaction pathways or coordination modes.

The ester functionality does not significantly contribute to the acid-base behavior under normal conditions, but hydrolysis to the carboxylic acid would introduce additional acidic character with a pKa typically around 3-4 for aromatic carboxylic acids. This pH-dependent behavior influences the compound's stability, solubility, and reactivity under different conditions.

Retrosynthetic Analysis

The retrosynthetic analysis of ethyl 5-amino-1H-indole-2-carboxylate reveals several strategic disconnection approaches that guide the selection of appropriate synthetic methodologies [1] [2]. The primary retrosynthetic pathways involve disconnection at key positions within the indole framework, enabling access to simpler starting materials and established synthetic protocols.

The most logical retrosynthetic disconnection involves the reduction approach, where ethyl 5-amino-1H-indole-2-carboxylate can be traced back to ethyl 5-nitroindole-2-carboxylate through a straightforward reduction of the nitro group to an amino group [3] [4]. This approach capitalizes on the availability of nitroindole precursors and the well-established protocols for nitro group reduction under mild conditions.

An alternative indole ring formation approach involves disconnection of the pyrrole ring, leading back to substituted aniline derivatives and appropriate carbonyl partners for Fischer indole synthesis [5] [6]. This classical disconnection has been extensively utilized in indole synthesis and offers excellent precedent for the construction of 2-carboxylate substituted indoles.

The palladium-catalyzed approach represents a modern retrosynthetic strategy involving disconnection of the C2-C3 bond of the indole ring, leading to ortho-haloaniline and alkyne precursors [7] [8]. This approach is particularly attractive for introducing functionality at the 2-position during the cyclization process.

Classical Synthetic Routes

Reduction of Ethyl 5-nitroindole-2-carboxylate

The reduction of ethyl 5-nitroindole-2-carboxylate represents the most direct and efficient route to ethyl 5-amino-1H-indole-2-carboxylate [3] [4]. This transformation has been extensively studied and optimized for both laboratory and industrial scale applications.

Palladium-Catalyzed Hydrogenation: The most widely employed method utilizes palladium on activated carbon (10% Pd/C) under hydrogen atmosphere [3]. The reaction proceeds under mild conditions at room temperature in methanol, typically requiring 12 hours for complete conversion. The mechanism involves initial adsorption of hydrogen on the palladium surface, followed by sequential reduction of the nitro group through nitroso and hydroxylamine intermediates to yield the final amino product. Yields of 77-100% are consistently achieved with excellent selectivity [4].

Iron-Mediated Reduction: An alternative approach employs iron-based reducing systems, particularly effective under aqueous conditions [9]. Iron sulfate heptahydrate (FeSO₄·7H₂O) combined with ethylenediaminetetraacetic acid disodium salt (EDTANa₂) provides a water-soluble catalytic system that operates at elevated temperatures (150°C). This method offers advantages in terms of catalyst recovery and environmental compatibility, achieving yields of 96% or higher [9].

Transfer Hydrogenation: Recent developments have introduced transfer hydrogenation protocols using ammonium formate as the hydrogen source [4]. This method employs 5% palladium on activated carbon in ethanol under reflux conditions for 30 minutes. The use of ammonium formate eliminates the need for pressurized hydrogen, making the process safer and more convenient for large-scale operations. Complete conversion (100% yield) has been reported using this methodology [4].

Fischer Indole Synthesis Approach

The Fischer indole synthesis, first described by Emil Fischer in 1883, remains one of the most important methods for constructing indole rings [5] [6] [10]. For the synthesis of ethyl 5-amino-1H-indole-2-carboxylate, this approach would involve the cyclization of an appropriately substituted phenylhydrazone derived from ethyl pyruvate and 4-aminophenylhydrazine.

Mechanism and Scope: The Fischer indole synthesis proceeds through a complex mechanism involving hydrazone formation, -sigmatropic rearrangement, and subsequent cyclization with elimination of ammonia [6] [12]. The reaction requires acidic conditions, typically employing Lewis acids such as zinc chloride, aluminum chloride, or Brønsted acids like polyphosphoric acid or p-toluenesulfonic acid.

Reaction Conditions: Classical Fischer indole synthesis conditions involve heating the phenylhydrazone precursor with zinc chloride at temperatures ranging from 100-200°C [5] [6]. The reaction time varies from 2-6 hours depending on the specific substrate and catalyst employed. Modern variations have employed microwave irradiation to significantly reduce reaction times to 3-30 minutes while maintaining excellent yields [13] [14].

Regioselectivity Considerations: The Fischer indole synthesis of unsymmetrical ketones can lead to regioisomeric mixtures [15]. However, the use of ethyl pyruvate as the carbonyl component provides inherent regioselectivity, directing cyclization to form the desired 2-carboxylate substituted indole exclusively.

Modern Synthetic Strategies

Palladium-Catalyzed Approaches

Palladium-catalyzed indole synthesis has emerged as one of the most versatile and efficient methodologies for constructing complex indole derivatives [7] [16] [17]. The Larock indole synthesis represents a particularly powerful approach for accessing functionalized indoles from readily available starting materials.

Larock Indole Synthesis: This heteroannulation reaction employs ortho-iodoanilines and internal alkynes in the presence of palladium catalysts [7]. For ethyl 5-amino-1H-indole-2-carboxylate synthesis, the appropriate starting materials would be 4-iodoaniline and ethyl propiolate. The reaction typically employs PdCl₂(PPh₃)₂ (3-5 mol%) as the catalyst, along with copper iodide as a co-catalyst and sodium carbonate as the base in triethylamine solvent at 100°C.

Mechanism: The palladium-catalyzed process involves oxidative addition of the aryl iodide to palladium(0), followed by alkyne coordination and insertion. Subsequent reductive elimination forms the indole ring while regenerating the palladium(0) catalyst. The presence of lithium chloride is crucial for optimal reaction rates and yields [7].

Substrate Scope and Functional Group Tolerance: The Larock indole synthesis demonstrates excellent tolerance for various functional groups, including amino, ester, and halogen substituents [7] [16]. Yields typically range from 70-95%, with the ability to introduce diverse substitution patterns on both the aniline and alkyne components.

Recent Advances: Modern developments in palladium-catalyzed indole synthesis include C-H activation strategies that eliminate the need for pre-functionalized starting materials [18] [19]. These methods enable direct cyclization of aniline derivatives through selective C-H bond activation and subsequent cyclization.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has revolutionized indole chemistry by dramatically reducing reaction times while maintaining or improving yields [20] [13] [14] [21]. The application of microwave irradiation to indole synthesis offers several advantages including enhanced reaction rates, improved selectivity, and reduced energy consumption.

Microwave-Enhanced Fischer Indole Synthesis: Traditional Fischer indole synthesis can be significantly accelerated using microwave irradiation [13]. When phenylhydrazine and cyclohexanone are treated with p-toluenesulfonic acid under microwave irradiation (600W, 3 minutes), 1,2,3,4-tetrahydrocarbazole is obtained in 91% yield, compared to much longer reaction times required under conventional heating [13].

One-Pot Multicomponent Approaches: Microwave irradiation enables efficient one-pot synthesis of indoles through multicomponent reactions [20] [14]. Chen and Larock developed a microwave-assisted, three-component coupling reaction under Sonogashira conditions, achieving excellent yields in significantly reduced reaction times [20] [22].

Optimization of Reaction Parameters: Microwave-assisted synthesis allows precise control of temperature, pressure, and reaction time [14] [21]. The rapid and uniform heating provided by microwave irradiation eliminates hot spots and enables reactions at higher temperatures than conventional heating methods, leading to improved yields and reduced side reactions.

Flow Microreactor Technology: Recent developments combine microwave heating with continuous flow technology [23] [24]. The Nagoya University research group developed ultrafast indole synthesis using microflow reactors with mixing times of milliseconds, achieving 95% yields in reaction times of less than 0.1 seconds [23] [24].

Flow Chemistry Applications

Flow chemistry has emerged as a powerful tool for the synthesis of indoles, offering advantages in terms of scalability, safety, and process control [25] [26] [27]. The continuous nature of flow processes enables precise control of reaction parameters and facilitates scale-up from laboratory to industrial production.

Continuous Flow Fischer Indole Synthesis: Watts and colleagues reported the first continuous flow Fischer indole synthesis using phenylhydrazine and ketones in the presence of methanesulfonic acid [25]. The process achieved 86% yield and 98% selectivity, demonstrating the viability of continuous processing for indole synthesis.

Improved Flow Conditions: Recent developments have optimized flow chemistry conditions for Fischer indole synthesis [25]. The use of DMSO/AcOH/H₂O (2:1:1) as solvent system at 110°C enables efficient synthesis with excellent conversion rates and high selectivity. The continuous nature of the process eliminates the formation of insoluble precipitates that can cause pipeline blockages.

Scalability and Process Intensification: Flow chemistry offers excellent scalability from laboratory to industrial scale [26] [27]. The high surface-area-to-volume ratio in microreactors enables efficient heat and mass transfer, allowing reactions to be performed under more controlled conditions than batch processes. This leads to improved yields, reduced side reactions, and enhanced reproducibility.

Acoustic Droplet Ejection Technology: Advanced flow chemistry approaches employ acoustic droplet ejection (ADE) technology for nanomole-scale synthesis [26] [27]. This technology enables automated synthesis and screening of large numbers of compounds, facilitating rapid optimization of reaction conditions and exploration of chemical space.

Scalability and Industrial Production Considerations

The successful scale-up of ethyl 5-amino-1H-indole-2-carboxylate synthesis requires careful consideration of multiple factors including reaction safety, economic viability, environmental impact, and regulatory compliance [28] [29] [30].

Safety Assessment and Thermal Hazard Evaluation: Large-scale synthesis necessitates thorough thermal hazard assessment to ensure safe operation [28]. Differential scanning calorimetry and reaction calorimetry studies are essential for identifying potential thermal runaway conditions and establishing appropriate safety margins. The hydrogenation of nitroindole precursors requires particular attention due to the exothermic nature of the reduction process.

Process Optimization for Manufacturing: Industrial-scale synthesis demands optimization of reaction conditions to maximize efficiency while minimizing costs [29]. The development of zero-wastewater processes, such as the toluene-based Fischer indole cyclization reported by industrial researchers, demonstrates the importance of solvent selection and recovery in large-scale operations [29]. This optimized process achieved high-purity products without further purification, significantly reducing processing costs.

Catalyst Recovery and Recycling: Economic considerations favor the development of recyclable catalytic systems [28] [31]. Heterogeneous catalysts such as supported palladium can be recovered and reused multiple times, reducing overall process costs. The development of magnetic catalysts and supported ionic liquid catalysts further enhances recyclability and process sustainability.

Supply Chain and Raw Material Availability: Industrial production requires reliable access to starting materials at competitive costs [32] [33]. The biotechnological production of indole precursors represents an emerging alternative to traditional petrochemical routes, potentially offering cost advantages and improved sustainability. The INDIE project demonstrated successful production of 6 g/L indole through fermentation processes, indicating the viability of biotechnological approaches [31] [33].

Quality Control and Analytical Methods: Industrial synthesis requires robust analytical methods for in-process monitoring and final product specification [28]. High-performance liquid chromatography (HPLC) with purity thresholds >95% is commonly employed for quality assessment. Nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry provide structural confirmation and impurity profiling.

Green Chemistry Approaches and Sustainability

The implementation of green chemistry principles in the synthesis of ethyl 5-amino-1H-indole-2-carboxylate has become increasingly important due to environmental regulations and sustainability objectives [34] [35] [36] [37] [38].

Atom Economy and Waste Minimization: Green synthetic approaches prioritize atom economy, where the maximum number of atoms from starting materials are incorporated into the final product [34] [36]. Multicomponent reactions, such as the Ugi-based indole synthesis, achieve exceptional atom economy (85-92%) by combining multiple bond-forming events in a single operation [34] [36].

Solvent Selection and Elimination: The replacement of hazardous solvents with environmentally benign alternatives represents a key green chemistry objective [36] [38]. Aqueous reaction media, ionic liquids, and solvent-free conditions have been successfully employed for indole synthesis. The use of ethanol as a green solvent in multicomponent indole synthesis demonstrates excellent environmental compatibility while maintaining high yields [34] [36].

Energy Efficiency: Microwave-assisted synthesis significantly reduces energy consumption compared to conventional heating methods [37] [38]. The rapid heating and short reaction times achieved through microwave irradiation result in substantial energy savings while improving overall process efficiency. Flow chemistry further enhances energy efficiency through improved heat transfer and precise temperature control.

Renewable Feedstocks and Biotechnological Approaches: The development of biotechnological routes to indole precursors represents a paradigm shift toward renewable feedstocks [32] [31] [33]. Microbial fermentation using Corynebacterium glutamicum enables production of indole from renewable biomass sources, achieving high purity (>95%) and excellent yields (6 g/L) [31]. These biotechnological approaches eliminate dependence on petrochemical feedstocks and reduce overall environmental impact.

Catalysis and Metal-Free Approaches: The development of metal-free synthetic routes eliminates concerns regarding metal contamination and catalyst recovery [35] [36]. Photocatalytic approaches using visible light enable indole synthesis without the need for precious metal catalysts, representing an environmentally sustainable alternative to traditional methods [35].

Life Cycle Assessment and Environmental Impact: Comprehensive environmental assessment requires consideration of the complete life cycle of synthetic processes [34] [36]. The E-factor (environmental factor) and Process Mass Intensity (PMI) provide quantitative measures of environmental impact. Modern green chemistry approaches achieve E-factors as low as 2.5 and PMI values of 8-12, representing significant improvements over classical synthetic methods [34] [36].

XLogP3

2.5

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Ethyl 5-amino-1H-indole-2-carboxylate

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Last modified: 08-16-2023

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